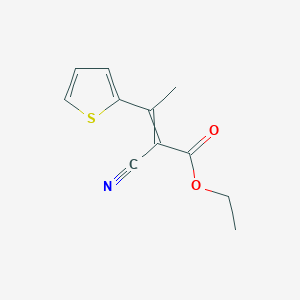

Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate

Description

Significance of Alpha,Beta-Unsaturated Nitriles in Modern Organic Synthesis and Chemical Biology

Alpha,beta-unsaturated nitriles are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a nitrile group. This arrangement of functional groups results in a unique electronic distribution, rendering the molecule susceptible to a variety of chemical transformations. They are widely recognized as pivotal intermediates in organic synthesis, primarily due to their ability to participate in a diverse range of reactions, including Michael additions, cycloadditions, and nucleophilic additions. nih.gov This reactivity makes them invaluable starting materials for the construction of complex nitrogen-containing heterocyclic compounds such as pyridines and pyrroles. nih.gov

In the realm of chemical biology, the alpha,beta-unsaturated carbonyl functionality, a close relative of the unsaturated nitrile, has been identified as a key pharmacophore in numerous biologically active natural products. researchgate.net The tunable reactivity of this system allows for the fine-tuning of biological activity, including applications in drug development where irreversible binding to protein active sites can be a strategy to overcome drug resistance. researchgate.net

Role of Thiophene (B33073) Heterocycles in Contemporary Materials Science and Synthetic Chemistry

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a prominent structural unit in a vast number of synthetic and naturally occurring compounds. nih.gov In medicinal chemistry, the thiophene nucleus is considered a "privileged scaffold" due to its presence in a multitude of approved drugs exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govchemscene.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. chemscene.com

In materials science, thiophene-based compounds are at the forefront of research into organic electronics. researchgate.net Their inherent chemical robustness, versatile functionalization, and excellent charge transport properties make them ideal building blocks for organic semiconductors, which are utilized in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net

Overview of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate as a Versatile Building Block

This compound integrates the reactive characteristics of both alpha,beta-unsaturated nitriles and thiophene heterocycles. This combination makes it a highly versatile intermediate for the synthesis of more elaborate molecules. It can serve as a precursor for a variety of functionalized thiophenes and fused heterocyclic systems. For instance, compounds with a similar 2-cyano-3-(thiophen-2-yl)acrylate core are used as intermediates in the synthesis of dyes, fluorescent materials, and organic optoelectronic devices. The reactivity of the unsaturated system allows for the introduction of various substituents, while the thiophene ring can be further modified or incorporated into larger conjugated systems.

Below are some of the key physicochemical properties of the closely related compound, Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate:

| Property | Value |

| CAS Number | 31330-51-5 |

| Molecular Formula | C10H9NO2S |

| Molar Mass | 207.25 g/mol |

| Melting Point | 79-82 °C |

| Boiling Point | 340.8 ± 32.0 °C (Predicted) |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) |

Data for Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate, a closely related analogue.

Historical Development and Evolution of Related Cyanoacrylate and Thiophene Chemistry

The history of cyanoacrylates, the broader family to which this compound belongs, is a story of serendipitous discovery. During World War II, in 1942, Dr. Harry Coover of Eastman Kodak was searching for a suitable material for clear plastic gun sights when he stumbled upon a formulation that stuck to everything it touched. mdpi.com Initially rejected for this application, the adhesive potential of cyanoacrylates was later recognized, and the first commercial product, "Eastman #910," was introduced in 1958. The synthesis of cyanoacrylates is often based on the Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269). nih.gov

The discovery of thiophene is intertwined with the history of benzene (B151609). In 1882, Victor Meyer found that a blue color reaction, previously attributed to benzene and isatin (B1672199) in sulfuric acid, was in fact due to a contaminant. He successfully isolated this sulfur-containing compound and named it thiophene. Early synthetic methods for thiophene derivatives included the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfurizing agent, and the Volhard–Erdmann cyclization.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate |

InChI |

InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3 |

InChI Key |

SZWLAJXMAPFGKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=CS1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Cyano 3 Thiophen 2 Ylbut 2 Enoate and Analogous Structures

Classical and Established Synthetic Routes

Traditional methods for synthesizing cyanoacrylate derivatives, particularly those incorporating a thiophene (B33073) moiety, are robust and well-documented in chemical literature. These routes often serve as the foundation for more advanced synthetic strategies.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cyanoacrylates and related α,β-unsaturated esters. derpharmachemica.come-bookshelf.de This reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686). derpharmachemica.comdiva-portal.org For thiophene-containing cyanoacrylates, a thiophene aldehyde is typically used as the carbonyl component. nih.gov

The mechanism begins with the deprotonation of the active methylene compound by a base, creating a nucleophilic carbanion. diva-portal.org This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate typically undergoes dehydration to yield the final, stable α,β-unsaturated product. diva-portal.org The synthesis of a closely related compound, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, is achieved by reacting thiophene-2-carboxaldehyde with ethyl cyanoacetate. nih.gov This process is a direct application of the Knoevenagel condensation to produce the desired thiophene-based cyanoacrylate structure. nih.gov The general reaction for producing cyanoacrylates involves condensing an alkyl cyanoacetate with formaldehyde (B43269) (or its polymer, paraformaldehyde), which, after polymerization and subsequent depolymerization (cracking), yields the monomeric cyanoacrylate adhesive. pcbiochemres.comgoogle.com

The synthesis of these compounds traditionally employs a standard set of reagents and conditions. A typical procedure involves dissolving the thiophene aldehyde and the active methylene compound in a suitable organic solvent, followed by the addition of a catalytic amount of a base.

For instance, the synthesis of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate was successfully carried out using the reagents and conditions detailed in the table below. nih.gov

| Reagent/Condition | Role/Parameter | Details |

| Thiophene-2-carboxaldehyde | Carbonyl reactant | The aldehyde provides the thiophene ring and the electrophilic center for the condensation. |

| Ethyl cyanoacetate | Active methylene reactant | Provides the cyano and ester groups and the nucleophilic carbon after deprotonation. |

| Piperidine (B6355638) | Base catalyst | A weak organic base used in catalytic amounts (e.g., 1 mol%) to facilitate the reaction. |

| Ethanol (B145695) | Solvent | The reaction is typically stirred in ethanol for a period, for example, three hours. |

| Product Isolation | Method | The resulting solid product can be purified by recrystallization from a solvent like ethanol. |

This interactive table summarizes the conventional reagents and conditions used in the Knoevenagel condensation for a thiophene-based cyanoacrylate. nih.gov

This established methodology provides a reliable pathway to α,β-unsaturated esters, forming the basis for many synthetic preparations in this class.

The choice of catalyst is crucial in the Knoevenagel condensation for synthesizing thiophene-containing cyanoacrylates. Basic catalysts are predominantly used to facilitate the initial deprotonation of the active methylene compound. derpharmachemica.com

Commonly used catalysts include:

Organic Bases: Weak organic bases like piperidine are frequently employed. nih.gov Other amine bases such as ammoniacal liquor, piperazine, and arylamines are also used in the broader synthesis of cyanoacrylates. google.com

Inorganic Bases: In some variations, such as the Gewald reaction which also begins with a Knoevenagel-type step, inorganic bases may be utilized. researchgate.net

Advanced and Green Synthetic Strategies

In response to growing environmental concerns, modern organic synthesis is increasingly guided by the principles of green chemistry. jetir.org These principles advocate for the development of processes that minimize or eliminate the use and generation of hazardous substances. iciset.inrroij.com

Green chemistry is a framework that aims to make chemical processes more sustainable. numberanalytics.com It is built upon twelve core principles, which include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. iciset.inrroij.com

In the context of synthesizing compounds like Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate, these principles can be implemented in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or in some cases, performing reactions under solvent-free conditions. iciset.inepitomejournals.com

Catalysis: Employing catalysts to reduce the energy requirements of reactions and increase selectivity, which minimizes byproducts. numberanalytics.com The goal is to replace corrosive and polluting catalysts with eco-friendly options. jetir.orgepitomejournals.com

Energy Efficiency: Utilizing alternative energy sources, such as microwave or ultrasound, to reduce reaction times and energy consumption compared to conventional heating methods. iciset.in

By adopting these principles, chemists can design synthetic routes that are not only efficient but also environmentally responsible. numberanalytics.com

To improve upon classical synthetic methods, advanced energy sources like microwaves and ultrasound are employed. These techniques are considered green as they often lead to shorter reaction times, higher yields, and reduced energy consumption. iciset.inunito.it

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective non-conventional heating source for organic synthesis, including Knoevenagel condensations. nih.gov By directly coupling with the molecules of the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically accelerate reaction rates. For example, the synthesis of n-butyl cyanoacrylate via Knoevenagel condensation saw a reduction in reaction time by a factor of 3 to 5 when using microwave irradiation compared to a conventional oil bath, while achieving similar yields. nih.govnih.gov

| Heating Method | Reaction Time | Yield | Reference |

| Conventional (Oil Bath) | 3-5 hours | ~65% | nih.gov, nih.gov |

| Microwave Irradiation | 1 hour | ~65.3% | nih.gov, nih.gov |

This interactive table compares the efficiency of conventional heating versus microwave irradiation for the synthesis of a cyanoacrylate. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. unito.it This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. unito.it Ultrasound has been successfully used in various condensation reactions, often under mild conditions and with improved yields. researchgate.net The combination of microwave and ultrasound can have synergistic effects, offering optimal mass and heat transfer that leads to superior product quality and even greater efficiency. unito.it

Solvent-Free and Aqueous Medium Protocols

In alignment with the principles of green chemistry, significant efforts have been made to replace traditional organic solvents with more sustainable alternatives like water or to eliminate solvents entirely.

Aqueous Medium Protocols: Water-mediated Knoevenagel condensations have proven to be highly effective. The use of water as a solvent can enhance reaction rates and selectivity. scispace.com Various catalysts, including cetyl-trimethyl-ammonium bromide (CTMAB) and sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H), have been successfully employed in aqueous media for the condensation of aldehydes and ketones with active methylene compounds like ethyl 2-cyanoacetate. researchgate.neteurjchem.com For instance, the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to efficiently catalyze the condensation of cyclic ketones with ethyl 2-cyanoacetate in water, yielding products in high yields within minutes. scispace.com Ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) [Bmim][OAc], have also been used as effective catalysts in aqueous environments, accelerating the reaction and allowing for catalyst recycling. ajgreenchem.com

Solvent-Free Protocols: Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. These reactions, often assisted by microwave irradiation, can dramatically reduce reaction times and simplify product work-up. hstu.ac.bd Catalysts such as ammonium (B1175870) acetate have been used for the Knoevenagel condensation of aromatic aldehydes and active methylene compounds under solvent-free microwave conditions, yielding clean products with high efficiency. hstu.ac.bd L-proline, a naturally occurring amino acid, has also been utilized as an environmentally friendly catalyst for the solvent-free condensation of aldehydes with ethyl 2-cyanoacetate. researchgate.net Another approach involves using ionic liquids like 2-hydroxyethylammonium acetate as both the catalyst and the reaction medium under solvent-free conditions at room temperature. researchgate.net

| Protocol | Catalyst/Promoter | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Medium | DABCO | Cyclic Ketones + Ethyl Cyanoacetate | Rapid reaction, high yields, organocatalytic | scispace.com |

| Aqueous Medium | [Bmim][OAc] (Ionic Liquid) | Aldehydes + Ethyl Cyanoacetate | Recyclable catalyst, accelerated rate | ajgreenchem.com |

| Solvent-Free (Microwave) | Ammonium Acetate | Aromatic Aldehydes + Ethyl Cyanoacetate | Reduced reaction time, clean reaction, high yield | hstu.ac.bd |

| Solvent-Free | L-Proline | Aldehydes + Ethyl Cyanoacetate | Environmentally friendly catalyst | researchgate.net |

Organocatalytic and Metal-Catalyzed Approaches

Beyond traditional base catalysis, modern synthetic methods employ a range of more sophisticated catalytic systems to improve efficiency, selectivity, and sustainability.

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the Knoevenagel condensation, weakly basic amines are common catalysts. wikipedia.org Piperidine and pyridine (B92270) are classic examples that facilitate the reaction by deprotonating the active methylene compound. youtube.com Amino acids like L-proline and β-alanine have also been successfully used, often providing excellent yields under mild conditions. scielo.org.mx More recently, ionic liquids such as diisopropylethylammonium acetate (DIPEAc) have been developed as highly efficient homogeneous catalysts for the synthesis of cyanoacrylates. scielo.org.mx

Metal-Catalyzed Approaches: A variety of metal-based catalysts have been investigated for the Knoevenagel condensation. These range from simple metal salts to complex nanostructures. For instance, nano-Fe3O4 has been reported as an effective catalyst. scielo.org.mx Heterogeneous catalysts, which can be easily separated from the reaction mixture, are of particular interest. Systems like reconstructed hydrotalcite have shown high activity for carbon-carbon bond formation in the presence of water. organic-chemistry.org

| Approach | Catalyst Example | Typical Reactants | Advantages | Reference |

|---|---|---|---|---|

| Organocatalysis | Piperidine | Aldehydes/Ketones + Active Methylene Compounds | Classic, effective, mild base | youtube.com |

| Organocatalysis | L-Proline | Aldehydes + Ethyl Cyanoacetate | "Green" catalyst, high yields | scielo.org.mx |

| Organocatalysis (Ionic Liquid) | DIPEAc | Aldehydes + Ethyl Cyanoacetate | Homogeneous, high efficiency, short reaction times | scielo.org.mx |

| Metal-Catalysis (Heterogeneous) | Reconstructed Hydrotalcite | Aldehydes/Ketones + Active Methylene Compounds | Active in water, reusable | organic-chemistry.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product outcomes.

Proposed Reaction Mechanisms for Condensation and Cyclization Reactions

Condensation Mechanism: The Knoevenagel condensation proceeds through a well-established multi-step mechanism. purechemistry.org

Deprotonation: A base catalyst (e.g., piperidine, DIPEAc) removes a proton from the α-carbon of the active methylene compound (ethyl 2-cyanoacetate), forming a resonance-stabilized carbanion or enolate. numberanalytics.comscielo.org.mx

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the ketone (2-acetylthiophene). numberanalytics.comyoutube.com This forms a tetrahedral β-hydroxy carbonyl intermediate (an aldol-type adduct).

Dehydration: The intermediate readily undergoes elimination of a water molecule (dehydration), often spontaneously or with gentle heating, to form a stable, conjugated carbon-carbon double bond, yielding the final α,β-unsaturated product, this compound. wikipedia.orgyoutube.com

Cyclization Reactions: The resulting cyanoacrylate structure is a versatile intermediate for further synthesis, particularly for heterocyclic compounds. For example, these compounds can undergo cyclization reactions with reagents like thiourea (B124793) to form substituted pyrimidine (B1678525) derivatives, which are of interest in medicinal chemistry.

Stereocontrol Mechanisms in the Formation of this compound Isomers

The Knoevenagel condensation can potentially form both (E) and (Z) geometric isomers around the newly formed C=C double bond. However, the reaction typically exhibits a high degree of stereoselectivity, favoring the formation of the more thermodynamically stable isomer. wikipedia.org

In the case of this compound, the (E)-isomer is generally the major product. This preference is attributed to steric factors. In the (E)-configuration, the bulky thiophene group and the ethyl cyanoacetate moiety are positioned on opposite sides of the double bond, minimizing steric repulsion. Conversely, the (Z)-isomer would suffer from significant steric hindrance between these groups, making it less stable. The dehydration step of the condensation is often the product-determining step and is largely irreversible, leading to the isolation of the thermodynamically favored (E)-isomer. wikipedia.org While an initial mixture of isomers might form, equilibration towards the more stable (E)-isomer can also occur under the reaction conditions. wikipedia.org

Chemical Reactivity and Transformative Chemistry of Ethyl 2 Cyano 3 Thiophen 2 Ylbut 2 Enoate

Fundamental Reactivity Profiles

The reactivity of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate is primarily governed by the electronic interplay between its electron-withdrawing groups and the α,β-unsaturated system. This creates distinct electrophilic and nucleophilic characteristics within the molecule.

Electrophilic Nature of the Alpha,Beta-Unsaturated System

The most prominent feature of the molecule's reactivity is the electrophilic character of its α,β-unsaturated system. The powerful electron-withdrawing effects of the cyano (-CN) and ethyl ester (-COOEt) groups at the α-position create a significant electron deficiency at the β-carbon of the double bond. This polarization is best understood through resonance, where the π-electrons from the double bond are delocalized onto the electronegative oxygen and nitrogen atoms of the ester and cyano groups, respectively.

This delocalization induces a partial positive charge (δ+) on the β-carbon, making it highly susceptible to attack by nucleophiles. This activated system is a classic Michael acceptor, readily undergoing conjugate additions. The effectiveness of this electrophilic activation is a cornerstone of the synthetic utility of alkyl-2-cyanoacrylates, allowing for the formation of numerous carbon-carbon and carbon-heteroatom bonds researchgate.net.

Nucleophilic Reactivity and Active Methylene (B1212753) Character

While the dominant reactivity of the final compound is electrophilic, its synthesis highlights the importance of nucleophilic character derived from its precursors. The formation of this compound is typically achieved via a Knoevenagel condensation chemrxiv.orgchemrxiv.org. This reaction involves a precursor such as ethyl cyanoacetate (B8463686), which possesses a highly acidic "active methylene" group (-CH2-) flanked by the two electron-withdrawing cyano and ester groups researchgate.net.

In the presence of a base, this methylene group is easily deprotonated to form a stabilized carbanion (a nucleophile). This carbanion then attacks an electrophilic carbonyl carbon, such as that in 2-acetylthiophene, leading to the formation of the α,β-unsaturated system after a subsequent dehydration step. Therefore, the active methylene character of its precursor is integral to the existence of the title compound.

Major Reaction Pathways and Derivatizations

The dual reactivity profile of this compound allows it to serve as a key building block in a variety of chemical transformations, particularly for the synthesis of more complex molecules and heterocyclic systems.

Michael Addition Reactions and Conjugate Additions for β-Amino Ester Synthesis

The electron-deficient nature of the double bond makes the compound an excellent substrate for Michael addition reactions, one of the most powerful methods for forming C-N bonds . The addition of nitrogen-centered nucleophiles, such as primary or secondary amines, is known as the aza-Michael addition and is a direct route to synthesizing β-amino esters researchgate.net. These products are valuable precursors for β-amino acids and other biologically significant molecules.

The reaction proceeds via the nucleophilic attack of an amine on the electrophilic β-carbon of the butenoate system. This process can be catalyzed by various means, and microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for the addition of amines to similar α,β-unsaturated esters nih.govresearchgate.net.

| Nucleophile (Amine) | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Secondary Amines | α,β-Unsaturated Esters | LiClO4, Solvent-free, Room Temp. | β-Amino Ester | researchgate.net |

| Benzylamine | Methyl Acrylate (B77674) | Methanol, Microwave (100°C, 10 min) | β-Amino Ester | nih.gov |

| Various Amines | Glycerol Carbonate Acrylate | Solvent-free, 50°C | Exocyclic Amino Ester |

Cycloaddition Reactions and Utility in Heterocyclic Synthesis

Cyanoacrylate derivatives are well-established as valuable intermediates for the synthesis of heterocyclic compounds nih.gov. The conjugated system of this compound can participate as a component in various cycloaddition and multicomponent reactions to construct diverse ring systems.

For instance, structurally related (E)-ethyl 3-aryl-2-cyanoacrylates have been shown to undergo a [3+2] cycloaddition reaction with ylide intermediates generated from ethyl glycinate (B8599266) hydrochloride semanticscholar.org. This transformation provides a pathway to densely substituted furan (B31954) derivatives. Another powerful strategy involves multicomponent reactions where the cyanoacrylate acts as a key building block. The synthesis of 4H-pyran derivatives can be achieved through a domino reaction initiated by a Michael addition of an active methylene compound (like ethyl acetoacetate) to an arylidenemalononitrile (formed in situ from an aldehyde and malononitrile), followed by intramolecular cyclization and tautomerization scielo.org.mx. The reactivity of this compound is expected to be analogous, allowing it to serve as a precursor to thiophene-substituted pyrans and other heterocycles.

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|---|

| Ethyl (E)-3-aryl-2-cyanoacrylate | Ethyl Glycinate Hydrochloride | DBU (base) | [3+2] Cycloaddition | Substituted Furan | semanticscholar.org |

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Multicomponent Reaction | 4H-Pyran | scielo.org.mx |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Thiourea (B124793) | Cyclocondensation | Pyrimidine (B1678525) Thione | researchgate.net |

Nucleophilic Substitution Reactions

Beyond reactions at the α,β-unsaturated system, the ethyl ester functional group can undergo nucleophilic acyl substitution. This is a fundamental reaction of esters, allowing for their conversion into other carbonyl derivatives such as amides or other esters (transesterification). For example, reaction with ammonia (B1221849) or a primary/secondary amine, typically at elevated temperatures or with catalysis, would replace the ethoxy (-OEt) group with an amino group (-NH2, -NHR, or -NR2) to yield the corresponding 2-cyano-3-thiophen-2-ylbut-2-enamide.

The synthesis of structurally related 2-cyanoacrylamides from 2-cyanoacetamide (B1669375) and aldehydes demonstrates the stability and accessibility of the amide functionality within this molecular framework semanticscholar.org. This suggests that the conversion of this compound to its corresponding amide via nucleophilic substitution is a viable and important transformative pathway.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is dictated by the multiple reactive sites within its structure. The thiophene (B33073) ring, the conjugated C=C double bond, and the cyano group are all susceptible to redox transformations under appropriate conditions.

Oxidation: The thiophene moiety is the primary site for oxidation. Depending on the oxidant and reaction conditions, thiophenes can be oxidized to thiophene 1-oxides (S-oxides) or further to thiophene 1,1-dioxides (S-dioxides). researchgate.net Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can achieve these transformations. researchgate.net The resulting S-oxides and S-dioxides are valuable intermediates, particularly in Diels-Alder reactions. researchgate.net The electron-poor α,β-unsaturated system of the title compound is generally resistant to oxidation, although strong conditions could lead to cleavage of the double bond. Visible-light-promoted organocatalytic aerobic oxidation has been used for the synthesis of α,β-unsaturated carbonyls from silyl (B83357) enol ethers, demonstrating a modern approach to forming such bonds, though this is a synthetic route to the system rather than a transformation of it. pkusz.edu.cn

Reduction: The electron-deficient C=C double bond is the most susceptible site for reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel would readily reduce the alkene. This process could potentially also reduce the cyano group to a primary amine, depending on the catalyst and conditions. The ester functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, electroreductive coupling methods have been employed for reactions between α,β-unsaturated carbonyl compounds and other substrates, suggesting that the title compound could undergo similar electrochemical transformations. beilstein-journals.org A comprehensive review of thiophene chemistry also details methods for the partial and complete reduction of the thiophene ring itself. researchgate.net

Stereochemical Aspects of Reactivity

E/Z Isomerization Studies in Alpha,Beta-Unsaturated Esters and Influence of Reaction Conditions

The stereochemistry of the C=C double bond in α,β-unsaturated esters is a critical aspect of their reactivity and molecular structure. For this compound and its analogs, the (E)-isomer is predominantly formed and observed. nih.govnih.gov X-ray crystallography studies of related compounds, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, confirm a planar molecular conformation which contributes to the stability of the (E)-isomer. nih.govnih.gov

While the (E)-isomer is thermodynamically favored, isomerization to the (Z)-isomer can be induced under specific conditions. General methods for the isomerization of α,β-unsaturated esters include:

Photochemical Isomerization: Irradiation with UV light can promote E/Z isomerization, often leading to a photostationary state containing a mixture of both isomers. acs.orgresearchgate.net This method is common for establishing equilibrium between geometric isomers.

Acid or Base Catalysis: The presence of a strong acid or base can facilitate rotation around the C=C bond through the formation of transient carbocation or carbanion intermediates, enabling isomerization. researchgate.net

Synthesis Control: The stereochemical outcome is often determined during synthesis. Reactions like the Wittig or Horner-Wadsworth-Emmons olefination can be tuned by adjusting solvents, counter-ions, and temperature to favor the formation of either the (E)- or (Z)-isomer. organic-chemistry.org For instance, kinetically-controlled catalytic cross-metathesis reactions have been developed to selectively generate (Z)-α,β-unsaturated esters. nih.gov

The table below summarizes conditions known to influence the stereochemistry of α,β-unsaturated esters.

| Method | Conditions | Typical Outcome | Reference(s) |

| Photochemical | UV Irradiation | Mixture of E/Z isomers (Photostationary State) | acs.orgresearchgate.net |

| Catalytic | Acid or Base | E/Z mixture, often favoring the thermodynamic product | researchgate.net |

| Synthetic | Wittig/HWE Reaction | Can be tuned for either E or Z selectivity | organic-chemistry.org |

| Synthetic | Catalytic Cross-Metathesis | Can be optimized for high Z-selectivity | nih.govnih.gov |

Enantioselective Transformations and Asymmetric Synthesis of Chiral Compounds

The prochiral nature of the α,β-unsaturated system in this compound makes it an attractive substrate for asymmetric synthesis, allowing for the creation of chiral compounds with high enantiomeric purity. Although specific enantioselective transformations starting from the title compound are not extensively documented, the principles can be inferred from reactions on analogous structures.

The electron-deficient alkene is susceptible to asymmetric conjugate additions. The use of chiral catalysts can direct the facial selectivity of an incoming nucleophile, leading to the formation of a new stereocenter at the β-position. A notable application in a related system is the photoenolization of α,β-unsaturated esters, which, in the presence of a chiral phosphoric acid catalyst, can undergo enantioselective protonation to yield chiral α-tertiary β,γ-alkenyl esters. acs.org

Furthermore, the title compound can act as a dienophile or dipolarophile in asymmetric cycloaddition reactions. For example, chiral phosphoric acids have been successfully used to catalyze the asymmetric [2+4] cycloaddition of vinylindoles with oxa-dienes to produce chiral chroman derivatives with excellent enantioselectivity (up to 98% ee). mdpi.com This demonstrates the potential for using the C=C bond in this compound to participate in stereocontrolled ring-forming reactions.

Key strategies for asymmetric synthesis involving similar α,β-unsaturated systems are outlined below.

| Reaction Type | Catalyst Type | Potential Chiral Product | Reference(s) |

| Enantioselective Protonation | Chiral Phosphoric Acid (CPA) | α-Tertiary β,γ-alkenyl esters | acs.org |

| Asymmetric [2+4] Cycloaddition | Chiral Phosphoric Acid (CPA) | Chiral chroman derivatives | mdpi.com |

| Asymmetric Michael Addition | Chiral Organocatalysts or Metal Complexes | β-functionalized chiral esters | beilstein-journals.org |

Functionalization and Derivatization Strategies

Incorporation into Polyfunctional Molecular Architectures

This compound is a versatile building block for constructing complex, polyfunctional molecules due to its multiple reactive sites. Researchers have utilized analogous thiophene-based precursors to synthesize a variety of heterocyclic derivatives with significant biological activity, particularly as potential anticancer agents. mdpi.comnih.gov

For example, a one-pot reaction involving 2-acetyl thiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can produce a 2-oxo-pyridine-3-carbonitrile scaffold. nih.gov This intermediate can be further elaborated. Alkylation with ethyl bromoacetate (B1195939) followed by reaction with hydrazine (B178648) hydrate (B1144303) yields a key acetohydrazide derivative. This derivative serves as a starting point for synthesizing a new series of pyrazole (B372694), bipyridine, and N-amide compounds, many of which have shown promising cytotoxic effects against human breast cancer cell lines. nih.gov The synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and its subsequent transformation into various heterocyclic systems further showcases the utility of such precursors in creating polyfunctional architectures. mdpi.comresearchgate.net

The following table details examples of polyfunctional molecules derived from related thiophene precursors.

| Precursor Component(s) | Key Intermediate | Resulting Molecular Architecture | Noted Biological Activity | Reference(s) |

| 2-Acetyl thiophene, 4-Pyridine carboxaldehyde, Ethyl cyanoacetate | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Bipyridine acetohydrazide derivatives, Schiff bases | Cytotoxic against MCF-7 breast cancer cells | nih.gov |

| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, Ethyl cyanoacetate | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Pyridine (B92270), Pyrimidine, Thiazole derivatives | Antitumor activity | mdpi.comresearchgate.net |

Synthesis of Fused Heterocyclic Systems (e.g., Thiophene-Based Heterocycles)

The functional groups of this compound make it an ideal substrate for synthesizing fused heterocyclic systems. The activated nitrile and the conjugated alkene can participate in a variety of cyclization reactions to build new rings onto the existing thiophene core or other parts of the molecule.

One of the most powerful methods for this purpose is the Gewald aminothiophene synthesis . This reaction involves the condensation of a ketone with an activated nitrile (like the cyano group in the title compound) in the presence of elemental sulfur and a base to form a 2-aminothiophene. rroij.comderpharmachemica.comsciforum.net This strategy allows for the construction of a new thiophene ring fused to an existing cyclic system.

Another important strategy is the Fiesselmann thiophene synthesis , which can be used to construct thieno[3,2-b]thiophene (B52689) derivatives—a class of fused heterocycles with applications in organic electronics. nih.gov This method involves the condensation of thiophene carboxylates with methyl thioglycolate. nih.gov Furthermore, the reaction of precursors derived from ethyl cyanoacetate with various reagents can lead to fused systems such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. mdpi.com

These synthetic strategies leverage the inherent reactivity of the thiophene and cyanoacrylate moieties to create complex, fused-ring systems with diverse properties and applications.

| Synthetic Method | Reactants/Core Moiety | Resulting Fused System | Reference(s) |

| Gewald Synthesis | Ketone, Activated Nitrile, Sulfur | 2-Aminothiophenes | rroij.comderpharmachemica.comsciforum.net |

| Fiesselmann Synthesis | Aryl-3-chlorothiophene-2-carboxylates, Methyl thioglycolate | Thieno[3,2-b]thiophenes | nih.gov |

| Cyclocondensation | 2-Cyano-N-cyanothiophen-yl-acetamide | Thieno[2,3-d]pyrimidines, Pyridopyrimidines | mdpi.com |

Spectroscopic and Structural Elucidation of Ethyl 2 Cyano 3 Thiophen 2 Ylbut 2 Enoate and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the structural features of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, valuable information regarding functional groups, connectivity, and molecular formula can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses for Structural Assignments and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

For a polymorph of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the ¹H NMR spectrum, recorded in deuterated dichloromethane (B109758) (CD₂Cl₂), displayed characteristic signals. nih.gov The ethyl group protons appeared as a triplet at 1.39 ppm (CH₃) and a quartet at 4.37 ppm (CH₂). nih.gov The thiophene (B33073) ring protons resonated at 7.27 ppm (t, H-4'), 7.85 ppm (d, H-3',5'), and the vinylic proton was observed as a singlet at 8.38 ppm (H-3). nih.gov The ¹³C NMR spectrum of the same compound showed the ethyl group carbons at 14.4 ppm (CH₃) and 62.9 ppm (CH₂). nih.gov The cyano group carbon appeared at 116.1 ppm, and the carbonyl carbon of the ester was at 162.9 ppm. nih.gov The thiophene and vinylic carbons were observed at 99.8 ppm (C-2), 129.0 ppm (C-4'), 135.5 ppm (C-5'), 136.5 ppm (C-2'), 137.8 ppm (C-3'), and 146.9 ppm (C-3). nih.gov

In another study, the ¹H NMR spectrum of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate in DMSO-d₆ showed the ethyl protons as a triplet at 1.41 ppm and a quartet at 4.38 ppm. nih.gov The thiophene protons were observed at 7.25 ppm (dd), 7.81 ppm (d), and 7.85 ppm (d), with the vinylic proton at 8.36 ppm (s). nih.gov The corresponding ¹³C NMR spectrum in the same solvent displayed signals at 14.19 ppm (CH₃), 62.54 ppm (CH₂), 99.3 ppm (C-2), 115.6 ppm (CN), 128.6 ppm, 135.1 ppm, 136.1 ppm, 137.1 ppm (thiophene carbons), 146.6 ppm (C-3), and 162.8 ppm (C=O). nih.gov

An analogue, Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, exhibited ¹H NMR signals in CD₂Cl₂ for the ethyl group at 1.39 ppm (t) and 4.36 ppm (q). nih.gov The methyl group on the thiophene ring appeared as a singlet at 2.48 ppm. nih.gov The thiophene protons were at 7.07 ppm (d) and 7.74 ppm (d), and the vinylic proton was at 8.46 ppm (s). nih.gov The ¹³C NMR spectrum showed the ethyl carbons at 14.4 ppm and 62.7 ppm, the thiophene methyl at 14.9 ppm, the cyano carbon at 116.4 ppm, and the carbonyl carbon at 163.4 ppm. nih.gov The remaining thiophene and vinylic carbons resonated at 98.0, 131.2, 131.4, 134.3, 145.0, and 149.9 ppm. nih.gov

Interactive ¹H NMR Data for Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate Polymorph

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.39 | t | 3H | CH₂CH ₃ |

| 4.37 | q | 2H | CH ₂CH₃ |

| 7.27 | t | 1H | H-4' |

| 7.85 | d | 2H | H-3',5' |

Interactive ¹³C NMR Data for Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate Polymorph

| Chemical Shift (ppm) | Assignment |

|---|---|

| 14.4 | CH₂C H₃ |

| 62.9 | C H₂CH₃ |

| 99.8 | C-2 |

| 116.1 | CN |

| 129.0 | C-4' |

| 135.5 | C-5' |

| 136.5 | C-2' |

| 137.8 | C-3' |

| 146.9 | C-3 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectra of (E)-ethyl-2-cyano-3-(aryl)acrylates show characteristic absorption bands. researchgate.net The presence of a carbonyl group (C=O) from the ester is indicated by a strong absorption band in the range of 1670-1680 cm⁻¹. researchgate.net The cyano group (C≡N) exhibits a distinct absorption band between 2206 and 2211 cm⁻¹. researchgate.net These characteristic peaks provide clear evidence for the presence of the key functional groups in these molecules.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESIMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a polymorph of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, Electrospray Ionization Mass Spectrometry (ESIMS) showed a peak at m/z = 230, corresponding to the sodium adduct of the molecule ([M+Na]⁺). nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. While specific HRMS data for the title compound is not detailed in the provided search results, it is a standard technique for unambiguous formula confirmation in the characterization of new compounds. rsc.org

Crystallographic Analysis and Solid-State Investigations

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive insights into molecular geometry and conformation.

X-ray Diffraction Studies for Precise Molecular Geometry and Conformation

X-ray diffraction studies on a polymorph of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate revealed that the molecule has an (E)-conformation around the C=C double bond. nih.gov The bond length of this ethene bond (C2=C3) was determined to be 1.3592 (18) Å. nih.gov In a related analogue, Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, which crystallized with two independent molecules in the asymmetric unit, the C=C bond lengths were 1.363 (2) Å and 1.3625 (19) Å. nih.gov These studies provide precise bond lengths and confirm the stereochemistry of the compounds.

Analysis of Molecular Planarity and Conformational Disorder

The planarity of the molecular structure is a key feature of these compounds. In Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its 3-methyl-substituted analogue, all non-hydrogen atoms, with the exception of the ethyl group, lie nearly in the same plane. nih.govnih.gov This planarity is a significant factor in their crystal packing and intermolecular interactions. nih.govnih.gov

Interestingly, one polymorph of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate exhibits discrete conformational disorder in the ethyl fragment. nih.govresearchgate.net This disorder was modeled with two different crystallographic sites for the ethoxy oxygen and the α-carbon atom of the ethyl group, each with an occupancy of 0.5. nih.gov This indicates that the ethyl group can adopt more than one conformation in the solid state. nih.govresearchgate.net In contrast, another polymorph of the same compound and the 3-methyl-substituted analogue did not show this disorder. nih.gov

Computational and Theoretical Studies on Ethyl 2 Cyano 3 Thiophen 2 Ylbut 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For molecules such as Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate, these methods can predict geometry, electronic distribution, and stability without the need for synthesis and physical measurement.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of organic molecules, including thiophene (B33073) derivatives. nih.govdntb.gov.ua DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecular geometry to find its most stable three-dimensional conformation. nih.gov

Furthermore, DFT is employed to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra to aid in the assignment of characteristic peaks, such as the C≡N stretch of the nitrile group and the C=O stretch of the ester. acs.orgresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can simulate UV-Visible absorption spectra by calculating the energies of electronic transitions, providing insight into the molecule's photophysical behavior. acs.orgresearchgate.net

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=C Bond Length (Thiophene Ring) | 1.37 - 1.38 Å | Indicates aromatic character. |

| C-S Bond Length (Thiophene Ring) | 1.72 - 1.77 Å | Characteristic of the heterocyclic ring structure. |

| C≡N Stretch Frequency | ~2200-2230 cm-1 | Identifies the nitrile functional group in IR spectra. acs.org |

| C=O Stretch Frequency | ~1680-1720 cm-1 | Identifies the ester carbonyl group in IR spectra. acs.org |

| Calculated Dipole Moment | 2.0 - 5.0 D | Indicates the molecule's overall polarity. |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily over the electron-rich thiophene ring, while the LUMO would be distributed across the electron-deficient cyanoacrylate system, which acts as a Michael acceptor. nih.govdntb.gov.ua This distribution makes the thiophene ring a likely site for electrophilic attack and the β-carbon of the butenoate chain a prime target for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Electronegativity (χ) = (I + A) / 2 : Measures the molecule's ability to attract electrons.

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -5.0 to -6.5 | Electron-donating ability. |

| ELUMO | - | -1.0 to -2.5 | Electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 | Indicates chemical stability and reactivity. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.25 | A higher value suggests greater stability. |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 3.0 | Quantifies the electrophilic character of the molecule. |

Reaction Mechanism Probing

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction pathways, the identification of transient intermediates, and the characterization of transition states, providing a dynamic picture of how chemical transformations occur.

This compound is a classic Michael acceptor, making it susceptible to conjugate addition reactions. researchgate.net A common and biologically relevant transformation is the thia-Michael addition, involving the attack of a thiol nucleophile. researchgate.net

When a reaction can produce multiple stereoisomers, computational modeling can predict and explain the observed stereoselectivity. If a chiral catalyst or reactant is used in a Michael addition to this compound, new stereocenters can be formed.

To model stereoselectivity, chemists compute the transition state structures for the pathways leading to each possible stereoisomer (e.g., R vs. S or syn vs. anti). The preferred product is the one formed via the transition state of lower energy. The energy difference between the competing transition states (ΔΔG‡) dictates the enantiomeric or diastereomeric excess. DFT investigations can analyze the non-covalent interactions (such as steric hindrance or hydrogen bonding) within the transition state structures to reveal the origin of the stereochemical control. For example, in asymmetric sulfa-Michael additions, DFT has been used to show how interactions between the substrate, nucleophile, and catalyst steer the reaction towards one stereoisomer over another. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

By systematically modifying the structure of a molecule in silico and calculating the resulting changes in its properties or reactivity, chemists can establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Property Relationships (QSPR). researchgate.net These models are crucial for designing new molecules with desired characteristics.

For a compound like this compound, such studies could involve changing the substituents on the thiophene ring or altering the ester group and then calculating the impact on its reactivity as a Michael acceptor. For instance, adding an electron-withdrawing group to the thiophene ring would likely lower the LUMO energy, increasing the molecule's electrophilicity and making it more reactive towards nucleophiles. Conversely, an electron-donating group would have the opposite effect. mdpi.com

QSAR studies on thiophene analogs have successfully correlated electronic properties, such as the LUMO energy and dipole moment, with biological activity. nih.gov These computational models provide a rational basis for lead optimization in drug discovery, allowing for the targeted design of more potent and selective compounds. The insights gained from these theoretical approaches are fundamental to advancing the molecular sciences, enabling the prediction of chemical behavior and guiding the synthesis of novel functional materials and therapeutics.

Advanced Applications in Materials Science and Chemical Synthesis

Precursors for Fine Chemicals and Agrochemicals

Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate serves as a valuable intermediate in the synthesis of fine chemicals, largely due to its reactive nature which allows for the construction of complex molecular frameworks. Its utility as a precursor is rooted in its identity as a cyanoacrylate derivative, which are recognized as important building blocks for various heterocyclic compounds. nih.govnih.gov

While direct large-scale application in the agrochemical industry for this specific compound is not widely documented, the broader class of 2-cyanoacrylates has shown significant promise. Research into related structures, such as 2-cyano-3-(substituted)pyridinemethylaminoacrylates, has demonstrated their potential as herbicidal inhibitors of photosystem II (PSII) electron transport. researchgate.net Some of these analogous compounds have exhibited excellent herbicidal activities, indicating that the cyanoacrylate scaffold is a viable pharmacophore for the development of new agrochemicals. researchgate.net The functional groups present in this compound make it a candidate for similar derivatization and screening for biological activity in agricultural applications.

Intermediates for Heterocyclic Synthesis and Complex Molecular Architectures

One of the most significant roles of this compound is as an intermediate in the synthesis of heterocyclic compounds. nih.govnih.gov The electron-withdrawing cyano and ester groups activate the double bond, making it susceptible to various nucleophilic addition and cycloaddition reactions, which are foundational steps in forming heterocyclic rings.

The presence of the thiophene (B33073) ring is particularly noteworthy. Thiophene and its derivatives are key components in many pharmaceutically active compounds and functional organic materials. The combination of the thiophene moiety and the reactive cyanoacrylate system in a single molecule allows for the direct incorporation of this important heterocycle into more complex molecular architectures. Researchers utilize this reactivity to construct diverse heterocyclic systems, including pyridines, pyrimidines, and other fused-ring structures that are of interest in medicinal chemistry and materials science. nih.gov

Applications in Polymer Chemistry and Functional Materials

The compound's structure lends itself to several applications in the field of polymer chemistry and the creation of functional materials.

Monomers in the Production of Adhesives and Polymer Materials

As a cyanoacrylate derivative, this compound belongs to a class of compounds with significant industrial interest for their use as monomers in the production of adhesives and other polymeric materials. nih.govnih.gov The high reactivity of the carbon-carbon double bond, activated by the adjacent cyano and ester groups, facilitates rapid anionic polymerization, which is the chemical basis for the fast-setting nature of "super glues." nih.gov While typical cyanoacrylate adhesives are based on smaller alkyl esters, the incorporation of the thiophene group offers a pathway to polymers with modified properties, such as altered refractive index, thermal stability, or conductivity.

Precursors for Conductive Polymers

The thiophene ring is a fundamental building block for a major class of conductive polymers, namely polythiophenes. These materials are known for their high charge mobility and are used in a variety of organic electronic devices. The structure of this compound, containing a readily polymerizable acrylate (B77674) group attached to a thiophene ring, makes it a promising precursor for the synthesis of novel functional conductive polymers. Polymerization through the acrylate backbone could yield polymers with pendant thiophene units, which could then be further polymerized or cross-linked to create conductive networks with unique processing characteristics.

Building Blocks for Dye-Sensitized Photovoltaic Materials and Sensors

There is a demonstrated application for thiophene-based cyanoacrylates as precursors for organic dye-sensitized solar cells (DSSCs) and sensors. nih.govnih.gov In the architecture of DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor layer. The typical structure of these dyes consists of a donor, a π-bridge, and an acceptor group.

The thiophene ring is an excellent π-bridge, providing conjugation and enhancing light absorbance, while the cyanoacrylic acid moiety (a close derivative of the ethyl ester) is one of the most commonly employed acceptor and anchoring groups. researchgate.net this compound serves as a key building block for synthesizing these dye molecules. nih.govnih.gov Its attractive absorption properties in the UV-Vis region are directly related to its molecular structure, making it a valuable component in the development of next-generation photovoltaic materials. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 201733-74-6 |

| Molecular Formula | C₁₁H₁₁NO₂S |

| Molecular Weight | 221.28 g/mol |

| Synonym | 2-Butenoic acid, 2-cyano-3-(2-thienyl)-, ethyl ester |

Role in Catalysis Research

Currently, there is a lack of specific research findings in publicly available literature detailing the direct role of this compound in catalysis research, either as a catalyst, a ligand for a catalytic metal center, or a substrate in novel catalytic reactions. While its functional groups could theoretically be involved in catalytic cycles, this area remains largely unexplored.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-cyano-3-(substituted)pyridinemethylaminoacrylates |

| Thiophene |

| Polythiophenes |

Use in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Compounds structurally similar to this compound, such as other cyanoacrylate derivatives, are recognized for their electron-deficient nature, making them potential Michael acceptors. This characteristic allows them to participate in various carbon-carbon bond-forming reactions.

In hypothetical organocatalytic systems, this compound could potentially be employed in reactions such as:

Asymmetric Michael Additions: Chiral organocatalysts, like secondary amines (e.g., prolinol derivatives), could activate nucleophiles to add to the β-position of the butenoate backbone. This would theoretically allow for the stereoselective synthesis of complex molecules.

Domino Reactions: The multiple functional groups (nitrile, ester, and the thiophene ring) could allow for sequential reactions to be triggered by a single organocatalyst, leading to the rapid construction of intricate molecular architectures.

However, it is crucial to reiterate that specific, documented examples of this compound being used in such systems are not present in the current body of scientific literature.

Table 1: Potential Organocatalytic Reactions Involving Cyanoacrylate Scaffolds

| Reaction Type | Potential Catalyst | Potential Nucleophile | Expected Product Type |

| Michael Addition | Chiral Amines | Thio-compounds, Nitroalkanes | Functionalized Butanoates |

| [3+2] Cycloaddition | Phosphines | Allenes | Highly Substituted Cyclopentenes |

Note: This table is illustrative of reactions common for the cyanoacrylate class of compounds and does not represent experimentally verified reactions for this compound.

Applications in Metal-Catalyzed Transformations

The functional groups within this compound, particularly the thiophene ring and the cyano group, suggest a potential for interaction with metal catalysts. Thiophenes are known to coordinate to various transition metals, and the nitrile group can also act as a ligand.

Potential, though unconfirmed, applications in metal-catalyzed transformations could include:

Cross-Coupling Reactions: The thiophene ring could potentially undergo C-H activation or be functionalized prior to a cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling), allowing for the attachment of other molecular fragments.

Hydrogenation: The carbon-carbon double bond is susceptible to hydrogenation using catalysts based on palladium, platinum, or nickel, which would yield the corresponding saturated cyanoester.

Coordination Chemistry: The compound could act as a ligand for various metals, potentially forming complexes with interesting photophysical or catalytic properties. Research on the crystal structure of similar thiophene-based cyanoacrylates suggests their utility in synthesizing ligands for metal sensing.

Despite this theoretical potential, there is a notable absence of published research specifically detailing the use of this compound in metal-catalyzed transformations.

Table 2: Potential Metal-Catalyzed Reactions for Functionalized Cyanoacrylates

| Reaction Type | Potential Metal Catalyst | Substrate Functional Group | Potential Outcome |

| Cross-Coupling | Palladium, Nickel | Thiophene Ring | Arylated or Vinylated Thiophene |

| Reduction/Hydrogenation | Platinum, Rhodium | Alkene | Saturated Cyanoester |

| Cyclization | Gold, Silver | Alkene and Cyano Group | Heterocyclic Structures |

Note: This table outlines general reactivities of related compounds and is not based on documented reactions of this compound.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways for Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate

The primary route to synthesizing this compound and related structures is the Knoevenagel condensation. nih.gov However, future research will focus on developing more efficient, sustainable, and versatile synthetic methodologies. A key area of exploration is the adoption of green chemistry principles to minimize environmental impact. nih.gov This includes the use of safer solvents, milder reaction conditions, and minimizing toxic byproducts.

Alternative synthetic strategies beyond conventional methods are also a promising avenue. Metal-free synthesis methodologies, for instance, offer a way to avoid metal toxicity and advance green chemistry goals. nih.gov Moreover, techniques such as microwave-assisted synthesis and flow chemistry could dramatically reduce reaction times, improve yields, and allow for greater control over reaction parameters. Exploring different starting materials, such as various thiophene (B33073) derivatives and active methylene (B1212753) compounds, could also lead to a broader library of related compounds with tailored properties. researchgate.net

| Synthetic Pathway | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity | Optimization of temperature, pressure, and irradiation time |

| Flow Chemistry | High throughput, improved safety, precise control, easy scalability | Reactor design, catalyst immobilization, real-time analytics |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, safer reagents | Solvent-free reactions, use of biocatalysts, energy efficiency |

| Metal-Free Catalysis | Avoids metal contamination, lower cost, reduced toxicity | Development of novel organocatalysts and reaction conditions |

Development of Advanced Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is central to the synthesis of this compound, with the potential to significantly enhance reaction efficiency. Future research will likely concentrate on the design of novel catalytic systems that offer superior performance. This includes the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby improving the economic and environmental viability of the process. Materials like metal-organic frameworks (MOFs), particularly those based on abundant and non-toxic metals like copper, are promising candidates. researchgate.net

Furthermore, the development of enantioselective catalysts could open up new possibilities for creating chiral derivatives of the target compound. Asymmetric catalysis could lead to products with specific optical properties, which are highly sought after in pharmacology and materials science. rsc.org The exploration of biocatalysts, such as enzymes, also presents an exciting frontier for achieving high selectivity under mild conditions.

Integration into Complex Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool for generating molecular diversity. researchgate.netscite.ai Integrating this compound or its precursors into MCRs could rapidly generate a wide range of novel, structurally complex molecules built upon the thiophene scaffold. researchgate.net Reactions like the Gewald reaction are already used for synthesizing 2-aminothiophene derivatives and could be adapted for this purpose. impactfactor.orgmdpi.com

The development of new MCRs involving this compound could lead to the discovery of novel heterocyclic systems with unique biological activities or material properties. ijprajournal.com For instance, pseudo-five-component reactions have been used to create complex pyrazole (B372694) derivatives through a sequence of condensation and addition reactions, a strategy that could be adapted for thiophene-based systems. nih.gov This approach is highly efficient for building molecular libraries for high-throughput screening in drug discovery and materials science.

Comprehensive Computational Design and Optimization of Derivative Properties

Computational chemistry offers powerful tools for predicting and optimizing the properties of molecules before they are synthesized in the lab. Future research will heavily leverage computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling to design derivatives of this compound with specific, enhanced properties. nih.govresearchgate.netmdpi.com

These computational studies can predict a range of properties, including electronic structure, optical absorption spectra, and potential biological activity. mdpi.commdpi.com For example, QSAR models can establish relationships between the molecular structure of thiophene derivatives and their biological activities, guiding the design of new compounds with improved performance. nih.gov By simulating the effects of different functional groups and structural modifications, researchers can rationally design new molecules for applications in areas like organic electronics, sensors, or pharmaceuticals. nih.gov

| Computational Method | Objective | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | To understand electronic structure and reactivity | Molecular orbitals, vibrational frequencies, thermodynamic parameters |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity | Inhibitory concentrations (IC50), binding affinities |

| Molecular Docking | To predict binding interactions with biological targets | Binding modes, interaction energies, ligand efficiency |

Scalable Synthesis and Industrial Potential of Thiophene-Based Cyanoacrylates

For this compound and its derivatives to have a real-world impact, their synthesis must be scalable to an industrial level. Future research will need to address the challenges of transitioning from laboratory-scale synthesis to large-scale production. This involves optimizing reaction conditions for large reactors, ensuring process safety, and developing cost-effective purification methods.

The industrial potential of thiophene-based cyanoacrylates is vast, given their utility as monomers for specialty polymers and as intermediates in the synthesis of functional materials. nih.gov Thiophene-containing compounds are already used in the development of organic semiconductors, dyes, and pharmaceuticals. researchgate.netmdpi.com As research continues to uncover new properties and applications for these compounds, the demand for efficient, scalable production methods will undoubtedly grow, making this a critical area for future investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Knoevenagel condensation between ethyl cyanoacetate and thiophene-2-carboxaldehyde derivatives. Organometallic reagents (e.g., Grignard or organolithium) may facilitate regioselective formation of the α,β-unsaturated ester. Low-temperature reactions (e.g., 15°C) are critical to minimize side reactions, as seen in analogous thiophene-based syntheses .

- Key Considerations : Solvent polarity and catalyst choice (e.g., piperidine for condensation) significantly impact reaction efficiency. Yields >50% are achievable under optimized conditions, though steric hindrance from the thiophene ring may require extended reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the α,β-unsaturated ester (δ ~6.5–7.5 ppm for vinyl protons; δ ~160–170 ppm for carbonyl carbons) and thiophene ring protons (δ ~7.0–7.5 ppm).

- IR : Strong absorbance at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O).

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., E/Z isomerism) and validates molecular geometry. SHELXL refinement is widely used for small-molecule crystallography .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the α,β-unsaturated ester moiety?

- Mechanistic Insight : The cyano group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael additions). Computational studies (DFT) reveal reduced LUMO energy at the α,β-unsaturated site, corroborating experimental reactivity trends .

- Experimental Validation : Reactivity assays with amines or thiols under basic conditions demonstrate regioselective adduct formation. Contrast with non-cyano analogs (e.g., ethyl 3-thiophen-2-ylbut-2-enoate) shows slower kinetics, confirming the cyano group’s electronic effects.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-technique Cross-Validation : Combine NMR, IR, and mass spectrometry with X-ray diffraction. For example, conflicting NOE (Nuclear Overhauser Effect) data in NMR can be resolved via crystallographic analysis .

- Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values to validate proposed tautomers or conformers.

Q. How can this compound serve as a precursor in heterocyclic drug discovery?

- Applications :

- Cyclization Reactions : React with hydrazines to form pyrazole derivatives, leveraging the cyano group’s ability to stabilize intermediates.

- Biological Probes : Thiophene-containing analogs have shown affinity for enzymes like cyclooxygenase-2 (COX-2), suggesting potential as anti-inflammatory scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.